

# Technical Guide: Nociceptin Receptor Binding Affinity of SR-16435

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR-16435

Cat. No.: B11933324

[Get Quote](#)

This technical guide provides a comprehensive overview of the binding characteristics of **SR-16435**, a synthetic non-peptide ligand, with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

## Introduction

**SR-16435**, chemically identified as 1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one, is a high-affinity ligand that demonstrates activity at both the NOP receptor and the mu-opioid receptor (MOP).<sup>[1][2]</sup> It is characterized as a potent partial agonist at both of these receptors.<sup>[1][2][3]</sup> The NOP receptor, the fourth member of the opioid receptor family, and its endogenous ligand, N/OFQ, constitute a distinct signaling system involved in a variety of physiological and pathological processes, including pain modulation, mood, and reward.<sup>[4][5][6]</sup> The dual activity of **SR-16435** makes it a compound of significant interest for investigating the complex interplay between the NOP and MOP receptor systems, particularly for the development of novel analgesics with potentially reduced side effects compared to classic opioids.<sup>[1][7][8]</sup>

## Quantitative Binding Affinity Data

The binding affinity of **SR-16435** for the human NOP and mu-opioid receptors has been quantified through competitive radioligand binding assays. The inhibition constant ( $K_i$ ) is a measure of the affinity of a ligand for a receptor; a lower  $K_i$  value indicates a higher binding affinity.

Compound	Receptor	Binding Affinity (K <sub>i</sub> )	Species	Reference
SR-16435	NOP (ORL-1)	7.49 nM	Human	[3]
SR-16435	μ-Opioid (MOP)	2.70 nM	Human	[3]

## Experimental Protocols

The characterization of **SR-16435**'s binding affinity and functional activity involves standard pharmacological assays. The following are detailed methodologies representative of those used in such studies.

### Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (K<sub>i</sub>) of an unlabeled compound (like **SR-16435**) by measuring its ability to displace a radiolabeled ligand from the target receptor.[9]

Objective: To determine the K<sub>i</sub> of **SR-16435** for the NOP receptor.

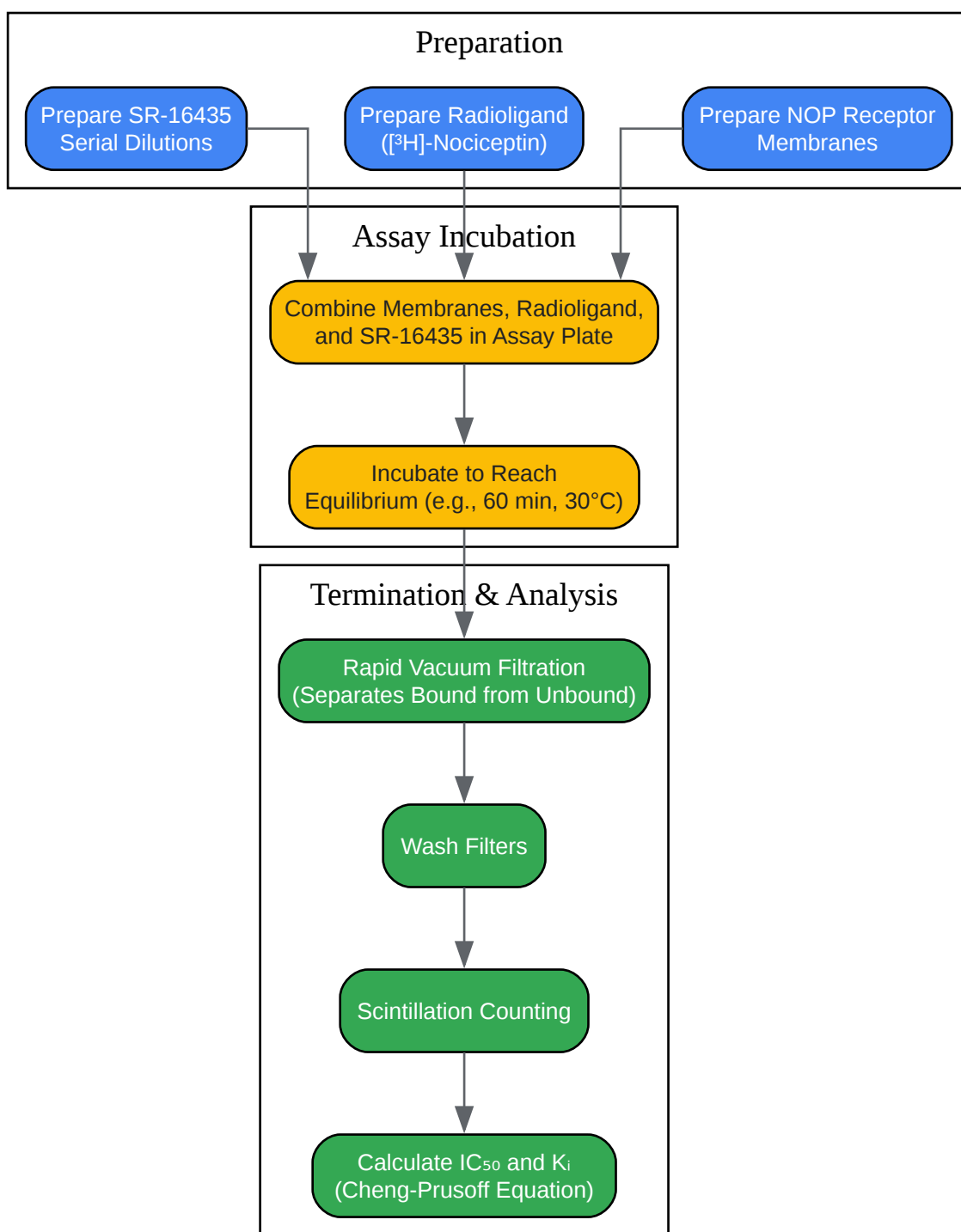
Materials:

- Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO, HEK293) expressing the recombinant human NOP receptor.[9]
- Radioligand: A high-affinity radiolabeled NOP receptor ligand, such as [<sup>3</sup>H]-Nociceptin.[9]
- Test Compound: **SR-16435**, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor agonist or antagonist to determine the level of non-specific binding.
- Assay Buffer: Typically a Tris-HCl buffer with additives like MgCl<sub>2</sub>.
- Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[9]

- Scintillation Counter: For quantifying radioactivity.

#### Procedure:

- Membrane Preparation: Cultured cells expressing the NOP receptor are harvested, homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in the assay buffer.<sup>[9]</sup>
- Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration near its  $K_d$  (e.g., 0.5-2 nM), and varying concentrations of **SR-16435**.<sup>[9]</sup> Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
- Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.<sup>[9]</sup>
- Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound.<sup>[9]</sup>
- Washing: Quickly wash the filters with cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (**SR-16435**) concentration. An  $IC_{50}$  value (the concentration of **SR-16435** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The  $K_i$  value is then calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.



[Click to download full resolution via product page](#)

Workflow for Radioligand Binding Assay.

## Functional Assay: cAMP Accumulation

To determine the functional activity of **SR-16435** (i.e., whether it is an agonist, antagonist, or partial agonist), a common method is to measure its effect on adenylyl cyclase activity. NOP is a G<sub>i/o</sub>-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[\[9\]](#)[\[10\]](#)

Objective: To characterize the functional activity of **SR-16435** at the NOP receptor.

Materials:

- Cell Line: A cell line expressing the NOP receptor (e.g., CHO-hNOP).
- Stimulant: Forskolin, a direct activator of adenylyl cyclase, used to stimulate a baseline level of cAMP production.[\[11\]](#)
- Test Compound: **SR-16435** at various concentrations.
- cAMP Detection Kit: A commercially available kit (e.g., ELISA, HTRF) for quantifying intracellular cAMP levels.

Procedure:

- Cell Plating: Seed the NOP-expressing cells in a multi-well plate and grow to an appropriate confluency.
- Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX, rolipram) to prevent the degradation of cAMP.[\[11\]](#)
- Treatment: Add **SR-16435** at various concentrations to the cells, followed by the addition of forskolin to stimulate cAMP production.
- Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.[\[11\]](#)
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the detection kit.
- Data Analysis:

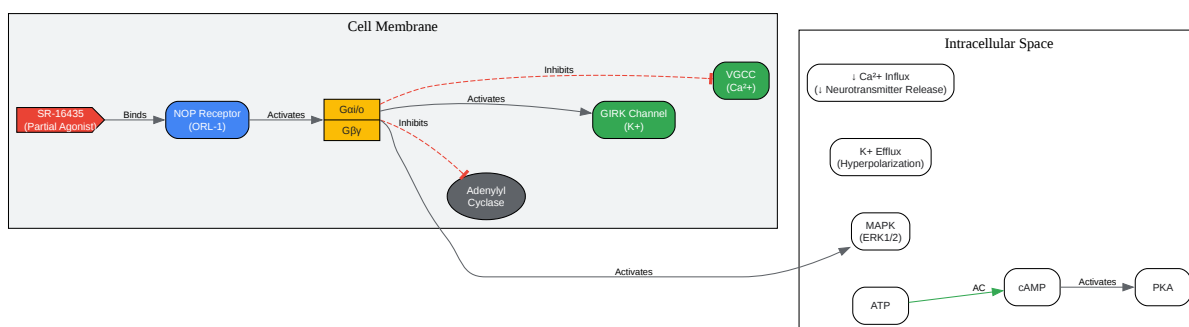
- Agonist Mode: The ability of **SR-16435** to inhibit forskolin-stimulated cAMP accumulation is measured. The results are plotted to determine the  $EC_{50}$  (potency) and the maximal effect ( $E_{max}$ , efficacy) relative to a full agonist. As a partial agonist, **SR-16435** would inhibit cAMP production but to a lesser extent than a full agonist.
- Antagonist Mode: To test for antagonist activity, cells are co-incubated with a known NOP agonist and varying concentrations of **SR-16435**. The ability of **SR-16435** to reverse the agonist-induced inhibition of cAMP is measured.

## NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist or partial agonist like **SR-16435** initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the NOP receptor primarily couples to  $G_i/o$  proteins.<sup>[9][10]</sup>

### Key Signaling Events:

- Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the  $G\alpha_i$  subunit inhibiting the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels.<sup>[10]</sup>
- Modulation of Ion Channels: The  $G\beta\gamma$  subunits released upon receptor activation can directly modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.<sup>[10]</sup>
- Activation of MAPK Pathways: NOP receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).<sup>[10]</sup> This pathway is involved in regulating gene expression and cell proliferation.

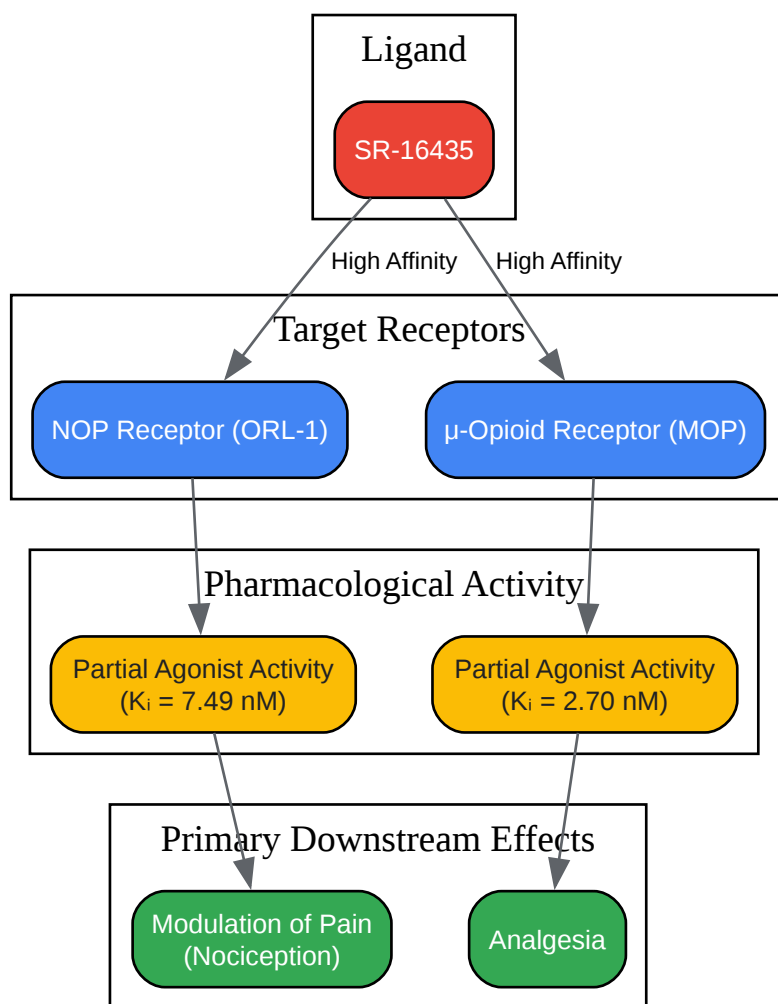


[Click to download full resolution via product page](#)

NOP Receptor Signaling Pathways.

## Logical Relationship of SR-16435

**SR-16435** is classified as a mixed, high-affinity partial agonist. Its pharmacological profile is defined by its interaction with two distinct receptor systems, leading to a unique set of downstream effects.



[Click to download full resolution via product page](#)

Logical Relationship of **SR-16435**.

## Conclusion

**SR-16435** is a valuable pharmacological tool characterized by its high-affinity partial agonism at both NOP and mu-opioid receptors.[2][3] Its binding affinity in the low nanomolar range for both targets highlights its potency.[3] The experimental protocols detailed herein, including radioligand binding and cAMP functional assays, provide a standard framework for characterizing such compounds. The dual nature of **SR-16435**'s interactions with two key receptor systems in pain and reward pathways underscores its potential for developing analgesics with a differentiated and possibly improved therapeutic profile.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SR-16435 - Wikipedia [en.wikipedia.org]
- 2. SR 16435 [1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one], a novel mixed nociceptin/orphanin FQ/mu-opioid receptor partial agonist: analgesic and rewarding properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bifunctional Peptide-Based Opioid Agonist–Nociceptin Antagonist Ligands for Dual Treatment of Acute and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Nociceptin Receptor Binding Affinity of SR-16435]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933324#sr-16435-nociceptin-receptor-binding-affinity]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)